(3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(1,3-benzodioxol-5-yl)methanone
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Overview
Description
2-(2H-1,3-Benzodioxole-5-carbonyl)-6-benzyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining benzodioxole, benzyl, and thieno-naphthyridine moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxole-5-carbonyl)-6-benzyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Construction of the Thieno-Naphthyridine Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodioxole-5-carbonyl)-6-benzyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2H-1,3-Benzodioxole-5-carbonyl)-6-benzyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies exploring its effects on various biological targets, including enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxole-5-carbonyl)-6-benzyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds like 1-benzo[1,3]dioxol-5-yl-indoles have similar structural motifs and are studied for their anticancer properties.
Thieno-Naphthyridine Derivatives: These compounds share the thieno-naphthyridine core and are explored for their potential in various therapeutic applications.
Uniqueness
2-(2H-1,3-Benzodioxole-5-carbonyl)-6-benzyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine is unique due to its combination of benzodioxole, benzyl, and thieno-naphthyridine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H21N3O3S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(3-amino-6-benzyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone |
InChI |
InChI=1S/C25H21N3O3S/c26-22-18-10-17-13-28(12-15-4-2-1-3-5-15)9-8-19(17)27-25(18)32-24(22)23(29)16-6-7-20-21(11-16)31-14-30-20/h1-7,10-11H,8-9,12-14,26H2 |
InChI Key |
XICANLFJRJHXNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC3=C(N=C21)SC(=C3N)C(=O)C4=CC5=C(C=C4)OCO5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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